6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1191908-44-7 . It has a molecular weight of 187.64 and its molecular formula is C9H11ClFN . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antibacterial Agents
- Pyridonecarboxylic acids, including compounds related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have shown promising antibacterial activity. Specifically, compounds with a cyclic amino group at C-7 exhibited more activity than enoxacin and were considered for further biological study (Egawa et al., 1984).
Synthesis of Pharmacological Compounds
- A series of fluorinated heterocyclic compounds, including derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showed moderate activity in these areas (Binoy et al., 2021).
Inhibitors of Protein Tyrosine Kinases
- Certain 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, structurally related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, were found to be potent inhibitors of protein tyrosine kinases, with selectivity for c-Src. This indicates their potential use in targeting specific enzymes in cancer treatment (Thompson et al., 2000).
Synthesis of Novel Derivatives
- Novel syntheses have been developed for derivatives of 1-aminoadamantane, including 3-fluoro-1-aminoadamantane hydrochloride. These syntheses are convenient and rapid, offering potential for the development of new compounds with pharmacological interest (Anderson et al., 1988).
Anti-Inflammatory Activity
- Fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, showed potential anti-inflammatory activity. This suggests their use in the development of new anti-inflammatory drugs (Sun et al., 2019).
Dopamine Receptor Agonists
- Certain trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, structurally similar to the subject compound, were synthesized and evaluated as D2-like dopamine receptor agonists. This highlights their potential use in neurological disorders (Di Stefano et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-6-4-7-2-3-8(11)5-9(7)10(6)12;/h2-3,5-6,10H,4,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIMLJKRNMZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N)C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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